4-(1,3-dioxolan-2-yl)phenol
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Overview
Description
4-(1,3-dioxolan-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-dioxolan-2-yl)phenol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound often involve similar acetalization processes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
4-(1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its phenolic group can participate in hydrogen bonding and electron donation, influencing enzyme activity and receptor binding . The dioxolane ring can also stabilize reactive intermediates, enhancing the compound’s reactivity in certain chemical reactions .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a solvent.
Uniqueness: 4-(1,3-dioxolan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dioxolane ring, providing distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
23639-82-9 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
InChI Key |
PZRQGGWYPVFVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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